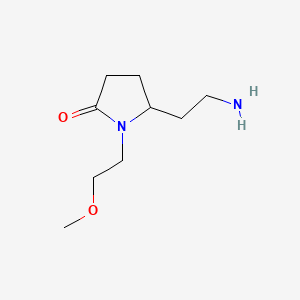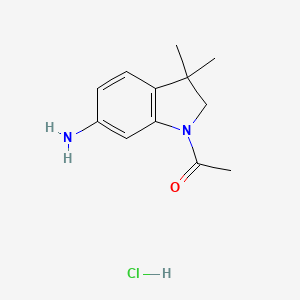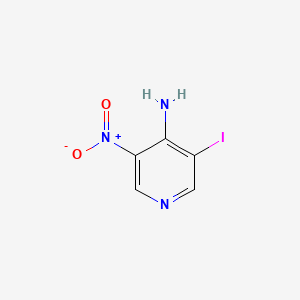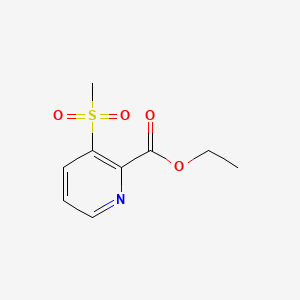
5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is also known as AEM-2, and it is a derivative of pyrrolidin-2-one, which is a heterocyclic organic compound.
Wirkmechanismus
The mechanism of action of 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is not fully understood. However, it is believed to act as a modulator of the cholinergic system, which is involved in various neurological processes such as learning and memory. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Studies have shown that 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one has various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. It has also been shown to reduce oxidative stress and inflammation, which can have beneficial effects on overall health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is its potential as a drug candidate for the treatment of neurological disorders. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one. One area of interest is its potential as a therapeutic agent for neurological disorders. Further studies are needed to fully understand its mechanism of action and its potential side effects. Additionally, research is needed to optimize its synthesis method and improve its solubility in water. Overall, this compound has significant potential for various scientific applications and is an area of active research.
Synthesemethoden
The synthesis of 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one involves the reaction of 2-methoxyethylamine with ethyl acetoacetate in the presence of sodium hydride. The resulting intermediate is then treated with hydrazine hydrate and acetic anhydride to yield the final product. This synthesis method has been optimized and improved over time to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
5-(2-aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-6-11-8(4-5-10)2-3-9(11)12/h8H,2-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMBFWSYTXFAJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(CCC1=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696926 |
Source


|
| Record name | 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
CAS RN |
1263095-67-5 |
Source


|
| Record name | 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B572117.png)
![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B572118.png)
![Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B572120.png)





![2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B572129.png)




